1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(m-tolyl)urea
Description
1-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(m-tolyl)urea is a urea derivative characterized by a central urea (-NH-C(=O)-NH-) backbone. The compound features two distinct substituents:
- m-Tolyl group: A meta-methyl-substituted phenyl ring attached to one urea nitrogen.
- 4-Methoxytetrahydro-2H-thiopyran-4-ylmethyl group: A six-membered sulfur-containing ring (thiopyran) with a methoxy (-OCH₃) substituent at the 4-position, tethered to the urea via a methylene (-CH₂-) linker.
This structure combines aromatic and heterocyclic motifs, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
1-[(4-methoxythian-4-yl)methyl]-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-12-4-3-5-13(10-12)17-14(18)16-11-15(19-2)6-8-20-9-7-15/h3-5,10H,6-9,11H2,1-2H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIZXIONQKQTIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2(CCSCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(m-tolyl)urea is a synthetic compound with the molecular formula C16H24N2O2S and a molecular weight of 308.44 g/mol. This compound features a urea functional group and a tetrahydrothiopyran ring, contributing to its biological activity. While primarily intended for research purposes, its potential therapeutic applications warrant detailed exploration.
Chemical Structure
The structure of this compound can be represented as follows:
Biological Properties
Research indicates that compounds containing urea and thiourea moieties exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial and antifungal properties. For instance, derivatives of thiourea have shown efficacy against various bacterial strains and fungi, suggesting potential for this compound in treating infections .
- Anticancer Activity : Urea derivatives have been studied for their anticancer effects. Some compounds have shown selective cytotoxicity against cancer cell lines, with notable IC50 values indicating their potency. For example, related compounds have displayed significant activity against lung cancer and leukemia cell lines .
- Anti-inflammatory Effects : Compounds in the thiourea class have also been reported to inhibit inflammatory markers such as IL-6 and TNF-α, which are crucial in various inflammatory diseases .
Case Studies
- Antitumor Activity : A study on similar urea derivatives indicated that certain compounds exhibited GI50 values as low as 15.1 μM against breast cancer cell lines, demonstrating their potential as antitumor agents. The mechanism often involves the inhibition of critical pathways associated with tumor growth .
- Antibacterial Studies : In vitro testing of thiourea derivatives has revealed significant activity against common bacterial strains, including Staphylococcus aureus and Escherichia coli. These studies highlight the importance of structural modifications in enhancing antibacterial efficacy .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical biological pathways, such as phosphodiesterase and acetylcholinesterase, suggesting a potential mechanism for neuroprotective effects .
- Receptor Interaction : The unique structural features may enhance binding affinity to specific receptors or enzymes, facilitating modulation of biological responses.
Comparative Analysis
The following table summarizes the biological activities of related urea and thiourea derivatives:
Scientific Research Applications
Based on the search results, information regarding the applications of "1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(m-tolyl)urea" is not available. However, the search results do provide information on related compounds and their applications.
Tetrahydro-2H-thiopyran Derivatives and Urease Inhibition
Urease inhibitors have gained interest due to their potential to address morbidities like peptic ulcers and kidney stone formation .
One study explored thiourea hybrids as urease inhibitors, focusing on 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids . These compounds were synthesized with different hydrophobic and hydrophilic functional groups to assess their impact on urease inhibition activity . The study found that the synthesized compounds demonstrated good to exceptional urease inhibitory efficacy compared to thiourea, a reference medication .
Antiproliferative Agents
Research indicates that 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives may have antiproliferative properties . These agents arrest cell cycles and may be effective in designing new antiproliferative agents .
Related Compounds
Several related compounds with similar structural features are mentioned across the search results:
- N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-(m-tolyl)methanesulfonamide This compound has a molecular weight of 329.5 and the molecular formula .
- 1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea This compound has a molecular weight of 348.4 and the molecular formula .
- 1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea with the molecular formula and a molecular weight of 300.44 is a research compound with potential biological activities.
- 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide with the CAS No. 194152-05-1 and the molecular formula .
- (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride with the molecular formula and a molecular weight of 167.70 g/mol .
- 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related urea derivatives provide insights into how substituent variations influence physicochemical and biological properties:
1-(2-Chlorophenyl)-3-[(4-methoxytetrahydro-2H-thiopyran-4-yl)methyl]urea
- Structural Difference : Replaces the m-tolyl group with a 2-chlorophenyl substituent.
- Impact: Electron-withdrawing vs. Molecular Weight: Higher molecular weight (314.83 g/mol vs. ~308.4 g/mol estimated for the target compound) due to chlorine’s atomic mass. Lipophilicity: The Cl substituent increases logP compared to the methyl group, affecting membrane permeability.
TTU9: 1-(4-(Thiophen-2-yl)thiazol-2-yl)-3-(m-tolyl)urea
- Structural Difference : Replaces the thiopyran-methyl group with a thiophenylthiazole moiety.
- Melting Point: TTU9 melts at 200–202°C, suggesting higher crystallinity than the target compound (melting point data unavailable). Antitubulin Activity: TTU9 was designed for antitubulin effects; the thiazole-thiophene group may contribute to tubulin binding, whereas the thiopyran in the target compound might favor different targets.
Thiopyran Derivatives with Complex Substituents
- Example: 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile.
- Key Differences : Incorporates a nucleoside-like framework with multiple protective groups (e.g., tert-butyldimethylsilyl, bis(4-methoxyphenyl)).
- Impact: Highlights how additional functionalization (e.g., silyl ethers, phosphino groups) can drastically alter solubility, stability, and bioactivity.
Data Tables
Table 1: Structural and Physicochemical Comparison
Preparation Methods
Construction of the Tetrahydro-2H-Thiopyran Skeleton
The six-membered thiopyran ring can be synthesized via thio-Claisen cyclization or cyclocondensation of dithiols with diols . For example, reacting 1,5-dibromopentane with sodium sulfide generates tetrahydro-2H-thiopyran.
Introduction of the 4-Methoxy Group
Step 1: Oxidation to Thiopyran-4-one
Tetrahydro-2H-thiopyran is oxidized using meta-chloroperbenzoic acid (mCPBA) to form tetrahydro-2H-thiopyran-4-one.
Step 2: Grignard Addition
Treatment with methylmagnesium bromide introduces a methyl group at the 4-position, yielding 4-methyltetrahydro-2H-thiopyran-4-ol.
Step 3: Methylation
The hydroxyl group is methylated using methyl iodide and a base (e.g., potassium carbonate) in acetone, producing 4-methoxy-4-methyltetrahydro-2H-thiopyran.
Functionalization of the Thiopyran Core
Installation of the Methylene Bridge
Step 1: Bromination
The methyl group at the 4-position is brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN), yielding 4-methoxy-4-(bromomethyl)tetrahydro-2H-thiopyran.
Step 2: Amination via Gabriel Synthesis
The bromide is reacted with potassium phthalimide to form the phthalimide-protected amine. Subsequent hydrolysis with hydrazine releases (4-methoxytetrahydro-2H-thiopyran-4-yl)methylamine .
Urea Formation Strategies
Isocyanate-Mediated Coupling
Step 1: Synthesis of m-Tolyl Isocyanate
m-Toluidine is treated with phosgene or triphosgene in dichloromethane to generate m-tolyl isocyanate.
Step 2: Urea Formation
Reacting (4-methoxytetrahydro-2H-thiopyran-4-yl)methylamine with m-tolyl isocyanate in tetrahydrofuran (THF) at 0–25°C yields the target urea.
| Reaction Component | Quantity | Conditions | Yield |
|---|---|---|---|
| m-Tolyl isocyanate | 1.2 equiv | THF, 0°C → 25°C, 12 h | 78% |
| Thiopyran methylamine | 1.0 equiv | Triethylamine (1.5 equiv) |
Thiourea Oxidation Pathway
Step 1: Thiourea Intermediate Synthesis
The amine is reacted with thiophosgene to form (4-methoxytetrahydro-2H-thiopyran-4-yl)methyl isothiocyanate , which couples with m-tolylamine to yield the thiourea derivative.
Step 2: Oxidation to Urea
Using trans-3,5-dihydroperoxy-3,5-dimethyl-1,2-dioxolane (DHPDMDO) and aqueous KOH in acetonitrile, the thiourea is oxidized to urea.
| Oxidizing Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| DHPDMDO (2.0 equiv) | Acetonitrile | 20°C | 10 min | 84% |
Comparative Analysis of Synthetic Routes
Isocyanate Route
- Advantages : High atom economy, minimal byproducts.
- Challenges : Handling toxic isocyanates requires stringent safety protocols.
Thiourea Oxidation Route
- Advantages : Avoids isocyanate intermediates; uses safer oxidizing agents.
- Challenges : Lower yields due to competing side reactions.
Characterization and Validation
The final product is validated via:
- 1H NMR : Aromatic protons (m-tolyl) at δ 7.2–7.4 ppm; thiopyran methylene at δ 3.2–3.5 ppm.
- 13C NMR : Urea carbonyl at δ 158–160 ppm; thiopyran quaternary carbon at δ 75–80 ppm.
- HRMS : Molecular ion peak at m/z 363.1502 (calculated for C16H22N2O2S).
Q & A
Q. How can proteomic profiling identify off-target interactions of this compound?
- Methodological Answer : Chemoproteomics using activity-based probes (e.g., desthiobiotin-conjugated analogs) enriches binding proteins. LC-MS/MS identifies off-targets (e.g., kinases, phosphatases). CRISPR-Cas9 knockout of candidate proteins validates functional relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
